(Z)-N-(4,7-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-(4,7-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O3S/c1-17-10-7(14)2-3-8(15)11(10)21-13(17)16-12(18)9-6-19-4-5-20-9/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQGHDUXYITKHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2SC1=NC(=O)C3=COCCO3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(4,7-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic compound that belongs to the class of benzo[d]thiazole derivatives. This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology. Its unique structural features, including the presence of chlorine substituents and a dioxine moiety, are believed to enhance its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 345.19 g/mol. The structure includes a benzo[d]thiazole ring fused with a dioxine structure, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H10Cl2N2O3S |
| Molecular Weight | 345.19 g/mol |
| Purity | ≥95% |
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to benzo[d]thiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic activity against various cancer cell lines. The structure-activity relationship (SAR) indicates that halogen substitutions on the aromatic ring enhance the cytotoxic effects.
- Case Study : A study reported that derivatives with para-halogen substitutions exhibited enhanced activity against A549 human lung adenocarcinoma cells, with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
- Mechanism of Action : The interaction of these compounds with proteins involved in apoptosis pathways has been studied using molecular dynamics simulations. For example, the compound's binding affinity to Bcl-2 protein suggests potential mechanisms for inducing apoptosis in cancer cells .
Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives has also been explored. Compounds structurally related to (Z)-N-(4,7-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene) have demonstrated efficacy in reducing seizure activity in animal models.
- Efficacy : In a study involving the scPTZ model, certain thiazole derivatives showed median effective doses (ED50) significantly lower than existing anticonvulsants such as ethosuximide .
- SAR Insights : The presence of specific substituents on the thiazole ring was found crucial for enhancing anticonvulsant activity, indicating that modifications to the compound could lead to improved therapeutic profiles .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions including:
- Knoevenagel Reaction : This step is critical for forming the ylidene structure.
- Cyclization Reactions : These reactions help in forming the dioxine ring structure.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the purity and structural integrity of the synthesized compound .
Scientific Research Applications
Biological Activities
- Antimicrobial Properties : Thiazole derivatives, including this compound, have demonstrated significant antimicrobial activity. This property is attributed to their ability to interact with bacterial cell membranes and inhibit vital cellular processes.
- Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific arrangement of functional groups in this compound may enhance its efficacy against various cancer types.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, which could be beneficial in treating conditions such as inflammation or metabolic disorders.
Synthesis and Characterization
The synthesis of (Z)-N-(4,7-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves several organic reactions that allow for the formation of the thiazole and dioxine rings. Characterization techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study investigated the antimicrobial properties of various thiazole derivatives, including this compound. Results indicated that it effectively inhibited the growth of several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
- Anticancer Mechanisms : In vitro studies have shown that compounds structurally related to this molecule induce apoptosis in breast cancer cell lines through the activation of caspase pathways. This finding supports further exploration into its use as an anticancer agent.
- Pharmacological Profiling : Recent advancements in pharmacological profiling have highlighted the importance of understanding ligand-receptor interactions for compounds like this compound. This research could pave the way for targeted therapies based on the compound's unique interactions within biological systems.
Potential Applications
Given its biological activities and structural characteristics, this compound has potential applications in:
- Drug Development : As a candidate for new antimicrobial and anticancer drugs.
- Biochemical Research : For studying enzyme inhibition mechanisms and cellular pathways.
- Pharmaceutical Formulations : As an active ingredient in therapeutic formulations targeting specific diseases.
Comparison with Similar Compounds
Table 1: Core Heterocyclic Frameworks and Substituents
Key Observations :
- The target compound’s 1,4-dioxine and chloro-substituted benzothiazole distinguish it from sulfur-rich benzodithiazines () and nitrogen-dense pyrimidines ().
Physicochemical Properties
Table 2: Spectral and Physical Data Comparisons
Q & A
Q. What are the established synthetic routes for synthesizing (Z)-N-(4,7-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide?
- Methodological Answer : The compound is synthesized via multi-step reactions, starting with the formation of the benzo[d]thiazole core. A common approach involves coupling a halogenated benzo[d]thiazole precursor (e.g., 4,7-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene) with a functionalized 5,6-dihydro-1,4-dioxine-2-carboxamide. Key steps include:
- Step 1 : Activation of the carboxamide group using coupling agents like EDCI or DCC in anhydrous DMF or DMSO .
- Step 2 : Nucleophilic substitution or condensation under reflux conditions (70–100°C) for 12–24 hours .
- Step 3 : Purification via column chromatography (silica gel, eluent: chloroform/acetone 3:1) .
Yields typically range from 45–85%, depending on solvent choice and reaction time optimization .
Q. What spectroscopic techniques are critical for confirming the compound’s structural identity?
- Methodological Answer : Structural validation requires a combination of:
- 1H/13C NMR : To confirm proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, methyl groups at δ 1.8–2.5 ppm) and carbon backbone integrity .
- IR Spectroscopy : Key peaks include C=O stretch (~1650–1670 cm⁻¹), C=N (~1600 cm⁻¹), and S-C (thiazole) at ~680 cm⁻¹ .
- Mass Spectrometry (FAB or ESI) : Molecular ion [M+H]+ should match the theoretical molecular weight (e.g., m/z ~450–500) .
Q. What preliminary biological activities are associated with this compound?
- Methodological Answer : Initial screening often focuses on:
- Anticancer Activity : Assessed via MTT assays against cancer cell lines (e.g., IC50 values in µM range), with mechanisms linked to thiazole-mediated kinase inhibition .
- Antimicrobial Potential : Tested using disk diffusion assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), noting zones of inhibition >10 mm at 100 µg/mL .
Advanced Research Questions
Q. How can researchers optimize reaction yields in multi-step syntheses of this compound?
- Methodological Answer : Yield optimization strategies include:
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, but switching to THF/EtOH mixtures in later steps reduces side reactions .
- Catalyst Use : Adding catalytic Pd(PPh3)4 (0.5–1 mol%) improves coupling efficiency in Suzuki-Miyaura reactions for aromatic substitutions .
- Temperature Control : Lowering reaction temperatures during carboxamide coupling (e.g., 0–5°C) minimizes byproduct formation .
Q. How can contradictions in biological activity data be resolved (e.g., varying IC50 values across studies)?
- Methodological Answer : Discrepancies often arise from:
- Assay Conditions : Standardize protocols (e.g., cell line passage number, serum concentration) to reduce variability .
- Structural Isomerism : Verify the Z/E configuration via NOESY NMR, as stereochemistry significantly impacts target binding .
- Purity Checks : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities (e.g., unreacted thiazole precursors) skew bioactivity results .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Model interactions with kinases (e.g., EGFR) using crystal structures from the PDB (e.g., 1M17). Focus on hydrogen bonding with the carboxamide group and hydrophobic contacts with the thiazole ring .
- MD Simulations (GROMACS) : Simulate binding stability over 100 ns to assess conformational changes in the target protein .
Q. How can X-ray crystallography resolve ambiguities in the compound’s solid-state structure?
- Methodological Answer :
- Crystal Growth : Use slow evaporation from DMSO/water (1:1) at 4°C to obtain single crystals suitable for diffraction .
- Data Collection : Resolve the Z-configuration via torsion angles (e.g., C-N-C=O dihedral < 10°) and confirm halogen positions (Cl at C4/C7) .
Q. What strategies mitigate degradation during long-term storage of this compound?
- Methodological Answer :
Q. How does substituent variation on the thiazole ring impact bioactivity?
- Methodological Answer : Systematic SAR studies involve:
- Electron-Withdrawing Groups (Cl, NO2) : Enhance anticancer activity by increasing electrophilicity (e.g., 4,7-dichloro substitution lowers IC50 by 40% vs. non-halogenated analogs) .
- Alkyl Substituents (e.g., 3-methyl) : Improve metabolic stability by reducing CYP450-mediated oxidation .
Q. What advanced techniques validate the compound’s mechanism of action in cellular models?
- Methodological Answer :
- CRISPR-Cas9 Knockout : Confirm target specificity by deleting putative kinase targets (e.g., JAK2) and observing loss of compound efficacy .
- Western Blotting : Measure downstream phosphorylation (e.g., STAT3) to link activity to pathway inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
